molecular formula C13H13N3O3 B2620593 N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034281-17-7

N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2620593
CAS RN: 2034281-17-7
M. Wt: 259.265
InChI Key: LYKUOFVIBLLMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrimidine ring substituted at position 4 by a carboxamide group and at position 6 by a hydroxy group. Additionally, the nitrogen atom in the carboxamide group would be substituted by a 4-ethoxyphenyl group .

Mechanism of Action

The exact mechanism of action of EHP-101 is not fully understood. However, it has been suggested that it acts by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
EHP-101 has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has neuroprotective effects by reducing oxidative stress and apoptosis in neurons. In addition, it has been shown to improve motor function and reduce inflammation in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using EHP-101 in lab experiments is its specificity for FAAH, which allows for the selective inhibition of this enzyme. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of EHP-101. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as multiple sclerosis and Huntington's disease. Another direction is to explore its potential as a therapeutic agent for neuropathic pain. Additionally, further research is needed to understand the exact mechanism of action of EHP-101 and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of EHP-101 involves the reaction between 4-ethoxyaniline and ethyl acetoacetate to form ethyl 4-ethoxyphenylhydrazinecarboxylate. This intermediate is then reacted with 2,4-dihydro-6-hydroxypyrimidine-5-carboxylic acid to form EHP-101.

Scientific Research Applications

EHP-101 has been studied for its potential applications in the treatment of various diseases such as multiple sclerosis, Huntington's disease, and neuropathic pain. It has been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-10-5-3-9(4-6-10)16-13(18)11-7-12(17)15-8-14-11/h3-8H,2H2,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKUOFVIBLLMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.